molecular formula C7H11N3O B8108639 3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole

3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole

Cat. No.: B8108639
M. Wt: 153.18 g/mol
InChI Key: FBTZLFREYQZTGS-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole is a heterocyclic compound that features a fused pyrazole and pyrrole ring system

Properties

IUPAC Name

3-(methoxymethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-4-7-5-2-8-3-6(5)9-10-7/h8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZLFREYQZTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNC2=C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted hydrazine with a suitable dicarbonyl compound, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups .

Scientific Research Applications

3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler structure with similar reactivity but lacking the fused pyrrole ring.

    Indole: Another fused ring system with different electronic properties and biological activities.

    Imidazole: A five-membered ring with two nitrogen atoms, similar in reactivity but with different applications.

Uniqueness

3-(Methoxymethyl)-1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

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